4-Bromo-2-fluoro-3-methylbenzoic acid
Overview
Description
4-Bromo-2-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 . It has an average mass of 233.034 Da and a monoisotopic mass of 231.953506 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-3-methylbenzoic acid consists of a benzene ring substituted with bromo, fluoro, and methyl groups, and a carboxylic acid group . The exact positions of these substituents on the benzene ring differentiate it from other similar compounds .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-fluoro-3-methylbenzoic acid are not detailed in the sources retrieved, reactions at the benzylic position are common in similar compounds . These reactions often involve free radical mechanisms and can result in the formation of new compounds .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-3-methylbenzoic acid is a solid compound . It has a molecular weight of 233.04 . The compound should be stored in a sealed container in a dry, room temperature environment .Scientific Research Applications
Use in Organic Synthesis
Field
Application
4-Bromo-2-fluoro-3-methylbenzoic acid is a type of aromatic carboxylic acid that can be used in organic synthesis . It’s often used as a building block in the synthesis of more complex organic compounds .
Method
The specific method of application would depend on the reaction being performed. Generally, it would be used as a reagent in a chemical reaction, with the conditions (temperature, solvent, etc.) adjusted as necessary for the specific reaction .
Results
The outcomes of using this compound in organic synthesis would vary widely depending on the specific reaction. In general, it can be used to introduce a bromo, fluoro, and methyl group onto an aromatic ring, which can be useful in a variety of synthetic applications .
Use in the Synthesis of Biaryl Intermediates
Field
Application
4-Bromo-2-fluoro-3-methylbenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Method
This involves a palladium-catalyzed cross-coupling reaction, a common method in organic chemistry for the synthesis of biaryl compounds .
Results
The result is the formation of biaryl intermediates, which are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation of Organic Compounds
Field
Application
4-Bromo-3-methylbenzoic acid may be used in the preparation of various organic compounds .
Method
The specific method of application would depend on the compound being synthesized. It could involve reactions such as esterification, amidation, or the formation of heterocyclic compounds .
Results
The outcomes would depend on the specific reaction, but could include compounds such as 4-bromo-3-methylbenzoyl chloride, 4-bromo-3-methylbenzoic acid tert-butyl ester, 4-bromo-N-methoxy-3, N-dimethylbenzamide, and 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole .
Use as a Biochemical Reagent
Field
Application
4-Bromo-2-methylbenzoic acid can be used as a biochemical reagent in life science related research .
Method
The specific method of application would depend on the research context. It could be used in various biochemical assays or experiments .
Results
The outcomes would depend on the specific research context. It could contribute to the understanding of various biological processes or the development of new biological materials .
Use in the Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
Application
4-Bromo-2-fluoro-3-methylbenzoic acid may be used in the synthesis of dibenzo[b,f]thiepin-10(11H)-one derivatives .
Results
The outcomes would depend on the specific reaction, but could include compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .
Use in the Synthesis of 2-((2-Carboxy-5-fluorophenyl)amino)-3-methoxybenzoic Acid
Application
4-Bromo-2-fluoro-3-methylbenzoic acid may be used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .
Results
The outcomes would depend on the specific reaction, but could include compounds such as 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . It may also cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMDCUNZRUXGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-methylbenzoic acid | |
CAS RN |
194804-90-5 | |
Record name | 4-bromo-2-fluoro-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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